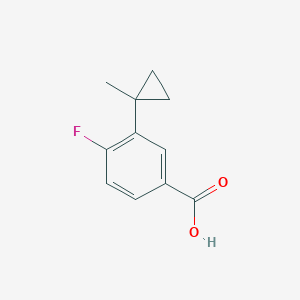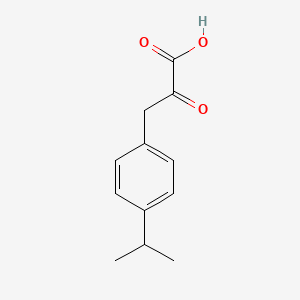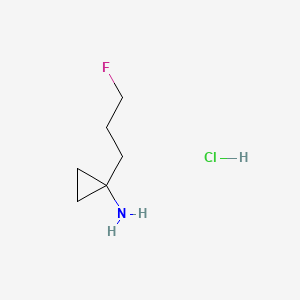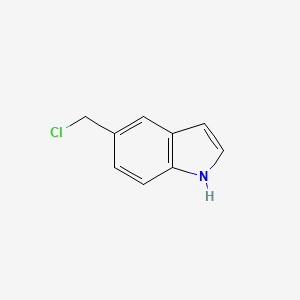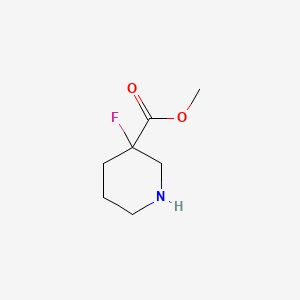
2-((2-Bromobenzyl)amino)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid is an organic compound with a molecular formula of C11H14BrNO2 This compound is characterized by the presence of a bromophenyl group attached to an amino-methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid typically involves the reaction of 2-bromobenzylamine with 2-methylpropanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Bromophenyl ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The amino-methylpropanoic acid backbone may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(3-bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid
- 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid
Uniqueness
2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid is unique due to its specific structural features, such as the position of the bromine atom on the phenyl ring and the presence of the amino-methylpropanoic acid backbone
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylamino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,10(14)15)13-7-8-5-3-4-6-9(8)12/h3-6,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
JDZFGRSPFZRLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NCC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


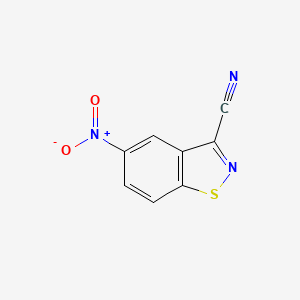
![Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride](/img/structure/B13516703.png)

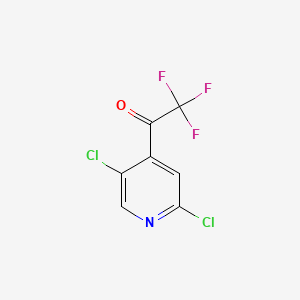
![(4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13516722.png)

